molecular formula C17H16N2O B8228069 (R)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8228069
M. Wt: 264.32 g/mol
InChI Key: GSHXRSCOEPAEKW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to a pyridine ring, a phenyl group, and a dihydrooxazole ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclopropanation of a pyridine derivative using reagents such as diazomethane or cyclopropylcarbinol.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate to form the dihydrooxazole ring. This can be achieved using reagents like oxalyl chloride and a suitable base.

Industrial Production Methods

Industrial production of ®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dihydrooxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with the opposite stereochemistry.

    2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The racemic mixture containing both ®- and (S)-enantiomers.

    2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-oxazole: A similar compound with an oxazole ring instead of a dihydrooxazole ring.

Uniqueness

®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. This enantiomer may exhibit different pharmacokinetics, pharmacodynamics, and therapeutic effects compared to its (S)-enantiomer and racemic mixture.

Properties

IUPAC Name

(4R)-2-(6-cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h1-8,13,16H,9-11H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHXRSCOEPAEKW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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